Aminoquinol diphosphate
説明
Aminoquinol diphosphate is a diphosphate-containing compound with dual therapeutic applications. Initially recognized as an antiparasitic agent, it is clinically used to treat acute necrotizing cutaneous leishmaniasis . Its anticancer mechanism involves inhibiting CDK4/6 phosphorylation, blocking retinoblastoma (Rb) protein hyperphosphorylation, and arresting the cell cycle at the G1/S phase. Additionally, it induces apoptosis and synergizes with chemotherapeutics like 5-fluorouracil (5-FU) and sorafenib . Despite its promise, challenges such as acute oral toxicity and poor solubility necessitate further optimization .
特性
CAS番号 |
7195-12-2 |
|---|---|
分子式 |
C26H37Cl2N3O8P2 |
分子量 |
652.4 g/mol |
IUPAC名 |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C26H31Cl2N3.2H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;2*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);2*(H3,1,2,3,4)/b14-12+;; |
InChIキー |
VWCVSZPKLYFUGK-QHXCTMFKSA-N |
SMILES |
CCN(CC)CCCC(C)Nc1cc(nc2c1ccc(c2)Cl)/C=C/c3ccccc3Cl.OP(=O)(O)O.OP(=O)(O)O |
異性体SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aminoquinol diphosphate |
製品の起源 |
United States |
準備方法
The preparation of aminoquinol diphosphate involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, combined with PEG300 (polyethylene glycol 300) and Tween 80 . The compound is typically stored at -20°C in powder form for up to three years, or at -80°C in solvent for up to one year . Industrial production methods may vary, but they generally follow similar principles to ensure the stability and purity of the compound.
化学反応の分析
Aminoquinol diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce aminoquinol derivatives.
科学的研究の応用
Aminoquinol diphosphate has several scientific research applications. It has been identified as a multiple kinase inhibitor, specifically targeting CDK4/6 and PI3K/AKT pathways . This makes it a promising candidate for the treatment of hepatocellular carcinoma, a lethal malignancy . Additionally, this compound has shown potential in reducing cell viability and inducing apoptosis in cancer cells . Its applications extend to other fields such as biology and chemistry, where it is used in various experimental setups to study its effects on different biological pathways.
作用機序
The mechanism of action of aminoquinol diphosphate involves its inhibition of multiple kinase pathways, including CDK4/6 and PI3K/AKT . By inhibiting these pathways, the compound can reduce cell viability, induce apoptosis, and cause cell-cycle arrest in cancer cells . This multi-targeted approach makes it an effective therapeutic agent for treating certain types of cancer.
類似化合物との比較
Anticancer Kinase Inhibitors
Aminoquinol diphosphate distinguishes itself from other kinase inhibitors through its dual targeting of CDK4/6 and PI3K/AKT/mTOR pathways. Below is a comparative analysis with key anticancer agents:
Key Findings :
- Dual Targeting: Unlike selective CDK4/6 inhibitors (e.g., palbociclib), this compound concurrently inhibits PI3K/AKT/mTOR, enabling activity in RB-deficient cancers (e.g., Hep3B, IC50 = 5.34 μM) .
- Synergy : Combinations with 5-FU or sorafenib yield weak synergy (CI < 1), while pairing with LY294002 (a PI3K inhibitor) enhances efficacy, suggesting complementary pathway targeting .
Structural Analogs: Diphosphate-Containing Compounds
The diphosphate moiety in this compound may influence its binding to kinases and ribonucleases. Comparisons with structurally similar compounds reveal distinct therapeutic roles:
Key Findings :
- Target Diversity: While thymidine and adenosine diphosphates inhibit ribonucleases or modulate purinergic signaling, this compound uniquely targets kinases and the miRNA regulatory complex SND1 .
- Structural Influence : The diphosphate group enhances interactions with metal ions in enzyme active sites, a feature shared with LY294002 (a PI3K inhibitor) and thymidine diphosphate .
Antiparasitic Agents
This compound’s efficacy in leishmaniasis contrasts with other antiparasitics like amphotericin B (targets ergosterol) and miltefosine (membrane disruption).
Q & A
Q. What are the standard methodologies for synthesizing aminoquinol diphosphate in laboratory settings?
this compound synthesis typically involves phosphorylation reactions using precursor molecules like aminoquinol and phosphate donors (e.g., ATP or pyrophosphate). A common approach is enzymatic synthesis using kinases or phosphorylases under controlled pH and temperature conditions . For chemical synthesis, anhydrous conditions and catalysts such as magnesium ions are critical to avoid hydrolysis of the diphosphate group. Researchers should validate purity using HPLC or mass spectrometry .
Q. What analytical techniques are recommended for characterizing this compound stability in aqueous solutions?
Stability studies often employ:
- High-performance liquid chromatography (HPLC) with UV detection to monitor degradation products.
- Nuclear magnetic resonance (NMR) to track structural changes under varying pH and temperature.
- Isothermal titration calorimetry (ITC) to assess binding interactions with metal ions or proteins that may influence stability .
Baseline measurements should be conducted in buffered solutions (e.g., Tris-HCl, pH 7.4) to mimic physiological conditions .
Q. How should researchers handle this compound to minimize degradation during experiments?
- Store lyophilized compounds at -20°C in desiccated environments.
- Prepare working solutions fresh and avoid repeated freeze-thaw cycles.
- Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s mechanism of action in parasitic diseases like leishmaniasis?
A validated approach includes:
- In vitro assays using macrophage cell lines infected with Leishmania species, measuring parasite load via qPCR or fluorescence microscopy.
- Metabolomic profiling to track diphosphate-dependent pathways (e.g., purine salvage pathways) .
- Dose-response studies to differentiate therapeutic efficacy from cytotoxicity, using IC₅₀ calculations and selectivity indices .
Q. How can researchers resolve contradictions in toxicity data for this compound across different model organisms?
- Cross-species comparative studies : Test the compound in parallel in mammalian (e.g., murine hepatocytes) and invertebrate models (e.g., Leishmania-infected insects) under identical conditions.
- Class-based extrapolation : Compare toxicity profiles with structurally related organophosphates to identify shared mechanisms (e.g., mitochondrial dysfunction) .
- Omics integration : Use transcriptomics or proteomics to pinpoint species-specific metabolic vulnerabilities .
Q. What strategies improve the yield of enzymatically synthesized this compound in heterologous systems?
- Enzyme engineering : Modify kinases (e.g., geranyl diphosphate synthase analogs) for enhanced substrate specificity using site-directed mutagenesis .
- Cofactor optimization : Supplement reaction mixtures with Mg²⁺ or Mn²⁺ to stabilize transition states during phosphorylation .
- Dynamic pathway modeling : Apply kinetic models to balance precursor flux and avoid rate-limiting bottlenecks .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in diphosphate bioactivity assays caused by buffer composition?
Q. What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?
- Mixed-effects models : Account for intra-subject variability in repeated-measures designs.
- Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for studies tracking parasite clearance or host survival .
- Bayesian hierarchical modeling : Integrate prior data from related compounds to refine parameter estimates .
Safety and Regulatory Considerations
Q. What are the critical toxicological endpoints to evaluate in preclinical studies of this compound?
- Organ-specific toxicity : Assess liver (ALT/AST levels) and kidney (creatinine clearance) function in rodent models.
- Genotoxicity screening : Conduct Ames tests or comet assays to rule out DNA damage .
- Neurotoxicity profiling : Monitor acetylcholinesterase inhibition, a common issue with organophosphates .
Q. How can researchers ensure compliance with safety protocols when handling this compound in shared laboratory environments?
- Follow Globally Harmonized System (GHS) guidelines for labeling and storage.
- Implement engineering controls (e.g., fume hoods) for powder handling to prevent inhalation .
- Train personnel using Safety Data Sheets (SDS) tailored to diphosphate compounds, emphasizing first-aid measures for dermal exposure .
Literature and Data Management
Q. What databases or repositories should researchers prioritize for depositing this compound-related data?
Q. How can researchers systematically address gaps in the existing literature on this compound?
- Use PICOT frameworks to structure literature reviews: Population (e.g., Leishmania spp.), Intervention (dose range), Comparison (existing antileishmanials), Outcome (parasite viability), Time (acute vs. chronic exposure) .
- Perform supplemental searches on organophosphate classes and child terms (e.g., "diphosphate toxicity") in databases like PubMed and Scopus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
